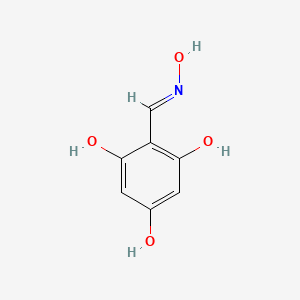

2,4,6-Trihydroxybenzaldehyde oxime

Description

General Overview of Oxime Functional Groups in Organic Chemistry

In the realm of organic chemistry, an oxime is a class of organic compound characterized by the functional group RR'C=NOH. wikipedia.orgtestbook.com This group consists of a hydroxyl group (-OH) bonded to the nitrogen atom of an imine. ucla.edu The terms 'R' and 'R'' represent either a hydrogen atom or an organic side-chain. wikipedia.org When R' is a hydrogen, the compound is classified as an aldoxime, as it is derived from an aldehyde. ucla.edu If R' is another organic group, the compound is a ketoxime, formed from a ketone. ucla.edu The name "oxime," coined in the 19th century, is a portmanteau of "oxygen" and "imine." wikipedia.orgtestbook.com

The synthesis of oximes is typically achieved through a condensation reaction between an aldehyde or a ketone and hydroxylamine (B1172632) (NH₂OH). wikipedia.orgnumberanalytics.com This reaction is a reliable method for forming oximes and has historically been used for the identification and characterization of aldehydes and ketones, as the resulting oximes are often colorless crystals or thick liquids with distinct melting points, and are generally poorly soluble in water. wikipedia.orgtestbook.com

Oximes are not merely static derivatives; they are versatile intermediates in a wide array of chemical transformations and have found broad applications. numberanalytics.comrsc.org Their reactivity allows them to be used in the synthesis of other important functional groups, such as nitriles, through dehydration of aldoximes. testbook.com Beyond their role in synthesis, oximes are pivotal in various fields, including materials science for the creation of polymers, analytical chemistry as reagents, and medicinal chemistry. numberanalytics.comrsc.org A notable application is their use as antidotes for nerve agents, where they function by reactivating the enzyme acetylcholinesterase. wikipedia.org

Significance of Polyhydroxylated Aromatic Systems in Advanced Chemical Research

Polyhydroxy aromatic compounds, which are phenols containing multiple hydroxyl (-OH) groups attached to an aromatic ring, represent a significant class of molecules in advanced chemical research. researchgate.net Their importance stems from their prevalence in nature, their diverse biological activities, and their utility as versatile building blocks in organic synthesis. researchgate.netmdpi.com

The presence of multiple hydroxyl groups on an aromatic framework confers unique chemical properties. These groups can dramatically influence the molecule's electronic properties and reactivity. They are particularly known for their antioxidant capabilities, which are associated with their ability to scavenge free radicals. mdpi.com This property is a key driver for research into their potential applications in human health.

In contemporary research, polyhydroxylated aromatic systems serve as crucial scaffolds for the development of novel therapeutic agents. For instance, nitrogen-containing polyhydroxylated aromatics have been designed and synthesized as potent inhibitors of the HIV-1 integrase enzyme. tandfonline.com Similarly, polyhydroxylated versions of chalcones and other flavonoids are actively investigated, as the hydroxylation pattern is often directly linked to their bioactivities. mdpi.com The synthesis of these complex molecules often involves leveraging the polyhydroxy system as a key starting material or intermediate. researchgate.netmdpi.com Researchers continue to explore these systems to develop new catalysts, functional materials, and biologically active compounds with potential applications in medicine and agriculture. rsc.orgresearchgate.net

Contextualizing 2,4,6-Trihydroxybenzaldehyde (B105460) Oxime in Contemporary Chemical Scholarship

2,4,6-Trihydroxybenzaldehyde oxime is a specific aldoxime derived from the parent compound, 2,4,6-Trihydroxybenzaldehyde. The parent aldehyde itself is a multifunctional organic compound recognized for its utility as a versatile intermediate in the synthesis of more complex molecules. chemimpex.comsigmaaldrich.com Research has shown that 2,4,6-Trihydroxybenzaldehyde exhibits notable biological activity; for example, it has been identified as an inhibitor of NFĸB (nuclear factor kappa-B) activation and has demonstrated the ability to suppress the growth of human melanoma cells in experimental models. iiarjournals.orgiiarjournals.org It serves as a reactant for synthesizing a range of other biologically active molecules, including potential xanthine (B1682287) oxidase inhibitors and compounds for anticancer activity studies. sigmaaldrich.com

The synthesis of this compound follows the standard chemical procedure for oxime formation: the reaction of 2,4,6-Trihydroxybenzaldehyde with hydroxylamine. nih.gov While direct and extensive scholarly articles focusing exclusively on this compound are not abundant, its significance can be contextualized by examining research on its structural isomers.

Specifically, trihydroxybenzaldoximes such as the 2,4,5- and 3,4,5-isomers have been the subject of significant investigation as potential antimicrobial agents. nih.gov These related compounds have been identified as potent, reversible inhibitors of the enzyme 1-deoxy-d-xylulose-5-phosphate (DXP) synthase, a key enzyme in the metabolic pathway of many pathogenic bacteria. nih.govscispace.com In these studies, the trihydroxylated aromatic ring and the oxime functional group were both found to be critical for the observed inhibitory activity. nih.gov The research into these isomers highlights the potential of the trihydroxybenzaldoxime scaffold as a source of new enzyme inhibitors. scispace.combiorxiv.org

Therefore, this compound is positioned at the intersection of two promising areas of chemical research: the anticancer potential demonstrated by its parent aldehyde and the antimicrobial and enzyme-inhibiting activities demonstrated by its close structural isomers. This context suggests that this compound is a compound of considerable interest for future investigation in medicinal chemistry and drug discovery.

Data Tables

Table 1: Physicochemical Properties of 2,4,6-Trihydroxybenzaldehyde This table details the properties of the precursor aldehyde to the oxime.

| Property | Value | Source |

| IUPAC Name | 2,4,6-trihydroxybenzaldehyde | nih.gov |

| Molecular Formula | C₇H₆O₄ | nih.gov |

| Molecular Weight | 154.12 g/mol | sigmaaldrich.com |

| Melting Point | 195 °C (decomposes) | sigmaaldrich.com |

| Appearance | Solid | researchgate.net |

| Synonyms | Phloroglucinaldehyde, Phloroglucinol (B13840) aldehyde | nih.gov |

| InChI Key | BTQAJGSMXCDDAJ-UHFFFAOYSA-N | sigmaaldrich.comnih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(E)-hydroxyiminomethyl]benzene-1,3,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c9-4-1-6(10)5(3-8-12)7(11)2-4/h1-3,9-12H/b8-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLAXAYPJZQMUHY-FPYGCLRLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)C=NO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)/C=N/O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4,6 Trihydroxybenzaldehyde Oxime and Its Derivatives

Strategies for the Preparation of 2,4,6-Trihydroxybenzaldehyde (B105460) Precursors

The primary precursor for the synthesis of 2,4,6-trihydroxybenzaldehyde oxime is 2,4,6-trihydroxybenzaldehyde itself. The preparation of this key intermediate predominantly relies on the formylation of phloroglucinol (B13840), a readily available starting material. Two classical methods are widely employed for this transformation: the Gattermann reaction and the Vilsmeier-Haack reaction.

The Gattermann reaction introduces a formyl group onto an activated aromatic ring. In the context of phloroglucinol, which is a highly activated phenol (B47542) due to the presence of three hydroxyl groups in a meta-relationship, it can readily undergo formylation. researchgate.net The reaction typically involves the use of hydrogen cyanide and hydrogen chloride, often with a Lewis acid catalyst, although the high reactivity of phloroglucinol may not always necessitate a catalyst. asianpubs.org Variations of the Gattermann reaction, such as the use of cyanogen (B1215507) bromide, have also been reported for the formylation of phloroglucinol, though specific yield data is not always provided. researchgate.net

The Vilsmeier-Haack reaction is another powerful and widely used method for the formylation of electron-rich aromatic compounds like phloroglucinol. rsc.orgk-state.edu This reaction employs a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). rsc.org The reaction is known for being efficient, economical, and proceeding under mild conditions. rsc.org It has been successfully applied to the formylation of phloroglucinol and its derivatives. scilit.comscribd.com For instance, the Vilsmeier-Haack diformylation of commercial phloroglucinol has been reported to furnish diformylphloroglucinol in a high yield of 78% on a decagram scale. scilit.com While this example illustrates diformylation, the reaction conditions can be controlled to favor mono-formylation to produce 2,4,6-trihydroxybenzaldehyde.

| Formylation Method | Reagents | Substrate | Product | Reported Yield | Reference(s) |

| Gattermann Reaction | Hydrogen Cyanide, Hydrogen Chloride | Phloroglucinol | 2,4,6-Trihydroxybenzaldehyde | - | researchgate.net |

| Vilsmeier-Haack Reaction | POCl₃, DMF | Phloroglucinol | Diformylphloroglucinol | 78% | scilit.com |

Synthetic Routes for Oxime Formation from Polyhydroxybenzaldehydes

The conversion of a carbonyl compound, such as a polyhydroxybenzaldehyde, to its corresponding oxime is a fundamental and well-established reaction in organic chemistry. scribd.comnumberanalytics.commasterorganicchemistry.com The standard procedure involves the reaction of the aldehyde with hydroxylamine (B1172632) or one of its salts, most commonly hydroxylamine hydrochloride (NH₂OH·HCl), in the presence of a base. scribd.comnih.gov

The mechanism proceeds via a nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde. numberanalytics.comchemtube3d.com This is followed by a proton transfer and subsequent elimination of a water molecule to form the C=N double bond of the oxime. masterorganicchemistry.comchemtube3d.com The reaction is often carried out in a protic solvent like ethanol (B145695) or water, and the base (e.g., sodium acetate (B1210297), sodium carbonate, or pyridine) is added to neutralize the liberated HCl from the hydroxylamine hydrochloride salt, thereby freeing the hydroxylamine nucleophile. nih.govchemicalbook.com

For instance, the synthesis of 2,4-dihydroxybenzaldehyde (B120756) oxime has been achieved in high yield (97%) by reacting 2,4-dihydroxybenzaldehyde with hydroxylamine hydrochloride in water, with the slow addition of an aqueous sodium carbonate solution. chemicalbook.com A similar strategy can be applied to the synthesis of this compound. A patent literature source explicitly lists (E)-2,4,6-Trihydroxybenzaldehyde oxime, indicating its successful synthesis. bldpharm.com A solution of 2,4,5-trihydroxybenzaldehyde (B1348259) has been successfully converted to the corresponding oxime in 88% yield by treatment with ¹⁵N-hydroxylamine hydrochloride and sodium acetate in a methanol/water mixture, further demonstrating the viability of this method for polyhydroxybenzaldehydes. biorxiv.orgnih.gov

| Aldehyde Precursor | Reagents | Product | Reported Yield | Reference(s) |

| 2,4-Dihydroxybenzaldehyde | Hydroxylamine hydrochloride, Sodium carbonate, Water | 2,4-Dihydroxybenzaldehyde oxime | 97% | chemicalbook.com |

| 2,4,5-Trihydroxybenzaldehyde | ¹⁵N-Hydroxylamine hydrochloride, Sodium acetate, Methanol/Water | (E)-2,4,5-Trihydroxybenzaldehyde oxime | 88% | biorxiv.orgnih.gov |

Regioselective Derivatization of this compound

The presence of multiple reactive sites in this compound—the oxime hydroxyl group and three phenolic hydroxyl groups—presents a challenge and an opportunity for regioselective derivatization. Selective modification at one type of hydroxyl group while leaving the others untouched is crucial for synthesizing specific derivatives with tailored properties.

O-Alkylation and Acylation of the Oxime Moiety

Selective O-alkylation or O-acylation of the oxime functionality is a valuable transformation. O-alkylated oximes, or oxime ethers, are important intermediates in the synthesis of various biologically active compounds. Research on related polyhydroxybenzaldehyde oximes provides insight into these modifications. For example, a series of (E)-benzaldehyde O-benzyl oximes with varying polyhydroxylated substitution patterns have been synthesized. mdpi.com This was achieved by reacting the corresponding polyhydroxybenzaldehyde with the appropriate O-benzylhydroxylamine hydrochloride. This suggests that 2,4,6-trihydroxybenzaldehyde could be similarly reacted with a pre-formed O-alkyl- or O-acylhydroxylamine to directly yield the O-derivatized oxime.

Alternatively, direct O-alkylation of the pre-formed this compound would require careful selection of reagents and reaction conditions to favor reaction at the more nucleophilic oxime oxygen over the phenolic oxygens. This can often be achieved under basic conditions where the oxime proton is more acidic and is preferentially removed.

Enzymatic methods also offer a high degree of regioselectivity. Lipases have been successfully used for the regioselective acylation of various substrates, including the acetylation of aromatic aldehyde oximes using acyl donors like vinyl acetate. scilit.compsu.edu For instance, Candida antarctica lipase (B570770) has shown excellent conversion of aromatic aldehyde oximes to their corresponding esters. scilit.com This enzymatic approach could potentially be applied to the selective acylation of the oxime moiety of this compound.

Modifications of the Hydroxyl Groups

Regioselective modification of the phenolic hydroxyl groups in the presence of the oxime moiety is another important synthetic avenue. The differential acidity of the phenolic protons can be exploited to achieve selectivity. The hydroxyl group at the 4-position is generally more acidic and more amenable to alkylation than the hydroxyl groups at the 2- and 6-positions, which are ortho to the formyl (or oxime) group and can participate in intramolecular hydrogen bonding.

A study on the regioselective alkylation of 2,4-dihydroxybenzaldehyde demonstrated that using a mild base like cesium bicarbonate in acetonitrile (B52724) at 80 °C leads to the preferential formation of the 4-O-alkylated product in high yields (up to 95%). nih.govnih.gov This method's success with a dihydroxy analogue strongly suggests its applicability to this compound for selective modification of the 4-hydroxyl group. The synthesis of various natural products and their analogues has also utilized 2,4,6-trihydroxybenzaldehyde as a building block, where selective protection and deprotection of the hydroxyl groups were key steps. acs.orgresearchgate.net For instance, selective benzylation has been employed to protect certain hydroxyl groups while leaving others free for subsequent reactions. researchgate.net These strategies could be adapted for the regioselective derivatization of the hydroxyl groups in this compound.

| Reaction Type | Substrate Example | Reagents/Conditions | Selectivity | Reference(s) |

| O-Alkylation (Hydroxyl) | 2,4-Dihydroxybenzaldehyde | Alkyl halide, Cesium bicarbonate, Acetonitrile, 80 °C | Preferential at 4-OH | nih.govnih.gov |

| O-Benzylation (Hydroxyl) | Dihydroxybenzaldehyde derivative | Benzyl bromide, K₂CO₃ | Selective protection | researchgate.net |

| O-Benzylation (Oxime) | Polyhydroxybenzaldehyde | O-benzylhydroxylamine HCl | Forms O-benzyl oxime | mdpi.com |

| O-Acylation (Oxime) | Aromatic aldehyde oximes | Vinyl acetate, Candida antarctica lipase | Selective at Oxime-OH | scilit.com |

Green Chemistry Approaches in Oxime Synthesis

Traditional methods for oxime synthesis often involve the use of organic solvents, potentially toxic reagents like pyridine, and require long reaction times and heating. nih.gov In line with the principles of green chemistry, several more environmentally benign methods have been developed for the synthesis of oximes.

One prominent green approach is mechanochemistry , which involves solvent-free reactions conducted by grinding the solid reactants together. rsc.orgk-state.edu This method has been successfully applied to the conversion of a wide range of aromatic and aliphatic aldehydes to their corresponding oximes using hydroxylamine hydrochloride and a solid base like sodium hydroxide (B78521) or bismuth(III) oxide. researchgate.netrsc.orgnih.gov These reactions are often rapid, occur at room temperature, result in high yields, and simplify product work-up, as the inorganic by-products can often be removed by a simple water wash. k-state.edu A two-step mechanochemo-enzymatic synthesis has also been reported, where the mechanochemical synthesis of aromatic aldehyde oximes is followed by lipase-catalyzed acylation. scilit.comresearchgate.net

Another green strategy involves the use of natural acids as catalysts. Aqueous extracts from sources like Vitis lanata, Mangifera indica, and citrus fruit juice have been employed as catalysts for oxime synthesis, replacing conventional and often more hazardous acid catalysts. ijprajournal.com These methods align with the green chemistry principles of using renewable feedstocks and avoiding hazardous substances.

Furthermore, ammoximation represents a significant green industrial process for oxime production, particularly for ketoximes. acs.org This method involves the direct reaction of a ketone or aldehyde with ammonia (B1221849) and hydrogen peroxide, often catalyzed by titanium-containing zeolites. acs.org It is characterized by high nitrogen atom utilization and the production of water as the only byproduct, making it an environmentally friendly alternative to traditional routes. acs.org While primarily developed for industrial-scale production of compounds like cyclohexanone (B45756) oxime, the underlying principles could potentially be adapted for the synthesis of specialty oximes like this compound on a smaller scale.

Advanced Spectroscopic and Structural Characterization Studies

Conformational Analysis and Isomerism of 2,4,6-Trihydroxybenzaldehyde (B105460) Oxime (E/Z configurations)

The conformational landscape of 2,4,6-trihydroxybenzaldehyde oxime is characterized by the potential for E/Z isomerism around the C=N double bond of the oxime moiety. Theoretical studies using Density Functional Theory (DFT) at the B3LYP/6-31+G(d,p) level of theory have explored the potential energy surface of the related molecule 2,4,6-trihydroxybenzaldehyde, identifying multiple possible conformers. researchgate.net For the oxime, the E and Z configurations represent distinct spatial arrangements of the hydroxyl group relative to the aromatic ring.

Computational analyses have been employed to determine the relative stabilities of these isomers. For some oximes, the (Z)-isomer can be lower in energy than the (E)-isomer. nih.gov However, experimental conditions, such as those in gas chromatography, can induce isomerization from the Z to the E form. nih.gov The specific conformational preference of this compound is influenced by a balance of steric and electronic effects, including the formation of intramolecular hydrogen bonds. The characterization of these geometric isomers is often supported by NMR peak integration ratios, with the prediction that the E isomer would be favored due to reduced steric hindrance. biorxiv.org The presence of both E and Z isomers has been observed and separated by gas chromatography for similar oxime structures. nih.gov

Investigation of Intramolecular Interactions: Hydrogen Bonding Networks

Intramolecular hydrogen bonding plays a significant role in stabilizing the conformation of this compound. The hydroxyl groups on the phenyl ring, particularly the one at the 2-position, can form a hydrogen bond with the nitrogen atom of the oxime group. This interaction creates a pseudo-six-membered ring, contributing to the planarity and stability of the molecule.

In a related compound, dipyridin-2-ylmethanone oxime, a strong intramolecular O-H···N hydrogen bond has been confirmed by X-ray diffraction, stabilizing the molecular conformation. najah.edu Similarly, for 2,4,6-trihydroxybenzaldehyde, the energy of the intramolecular hydrogen bond has been estimated to be approximately 9.4 kcal/mol, which is a significant stabilizing force. mdpi.com The formation of these hydrogen bonds can be investigated using techniques like Natural Bond Orbital (NBO) calculations. researchgate.net Such interactions are crucial in medicinal chemistry as they influence the molecule's physicochemical properties and its ability to interact with biological targets. nih.gov

Solid-State Structural Elucidation via X-ray Crystallography

X-ray crystallography provides definitive evidence for the solid-state structure of molecules. For analogs of this compound, X-ray diffraction studies have been instrumental in confirming their molecular geometry and intermolecular interactions. najah.edursc.org For instance, the crystal structure of dipyridin-2-ylmethanone oxime revealed a monoclinic space group P21/c and confirmed the presence of a strong intramolecular hydrogen bond. najah.edu

While a specific crystallographic study for this compound is not detailed in the provided results, the methodology is well-established. X-ray diffraction would allow for the precise measurement of bond lengths, bond angles, and torsional angles, providing unequivocal proof of the preferred conformation (E or Z) in the solid state. It would also reveal the packing of the molecules in the crystal lattice and any intermolecular hydrogen bonding networks that further stabilize the structure. rsc.org

Advanced NMR Spectroscopic Assignments for Complex Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum of a related compound, (E)-2,4,5-trihydroxybenzaldehyde oxime, shows characteristic signals for the aromatic protons and the oxime proton. nih.gov For 2,4,6-trihydroxybenzaldehyde itself, the aromatic protons typically appear as a singlet due to the symmetrical substitution pattern. The chemical shifts are influenced by the electron-donating hydroxyl groups.

¹³C NMR: The carbon NMR spectrum provides information on all carbon atoms in the molecule. For (E)-2,4,5-trihydroxybenzaldehyde oxime, the carbon signals have been assigned, with the oxime carbon appearing around 149.4 ppm and the aromatic carbons resonating in the 104-153 ppm range. nih.gov For 2,4,6-trihydroxybenzaldehyde, the chemical shifts would be expected to be in a similar range, with the symmetry of the molecule simplifying the spectrum.

Advanced NMR techniques, such as long-range ¹H-¹⁵N HSQC, can be used to probe the electronic structure and connectivity, particularly when the oxime nitrogen is ¹⁵N-labeled. biorxiv.org These experiments can confirm the presence of the oxime and its electronic state. biorxiv.org

Table 1: Representative NMR Data for Related Trihydroxybenzaldehyde Oximes

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|---|

| (E)-2,4,5-Trihydroxybenzaldehyde oxime nih.gov | MeOD-d₄ | 8.04 (s, 1H), 6.65 (s, 1H), 6.33 (s, 1H) | 153.0, 152.1, 149.4, 139.5, 116.7, 109.9, 104.3 |

Mass Spectrometry for Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a key analytical technique for confirming the molecular weight and investigating the fragmentation patterns of this compound.

Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) provides a precise mass measurement, which can be used to confirm the elemental composition of the molecule. For (E)-2,4,5-trihydroxybenzaldehyde oxime, the calculated m/z for the protonated molecule [M+H]⁺ is 170.0453, which matches the found value. nih.gov

Fragmentation Analysis: Electron ionization (EI) mass spectrometry can be used to study the fragmentation pathways. For the parent compound, 2,4,6-trihydroxybenzaldehyde, the mass spectrum shows a molecular ion peak and various fragment ions corresponding to the loss of small molecules like CO and H₂O. nist.gov For oximes, fragmentation can occur via pathways such as the McLafferty rearrangement, especially in gas chromatography-mass spectrometry (GC-MS) analysis. nih.gov The fragmentation of silylated oxime derivatives has also been studied, showing characteristic losses of fragments like the t-butyl radical. The analysis of these fragmentation patterns provides valuable structural information.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2,4,6-Trihydroxybenzaldehyde |

| This compound |

| (E)-2,4,5-Trihydroxybenzaldehyde oxime |

| (E)-3,4,5-Trihydroxybenzaldehyde O-(2-methoxybenzyl) oxime |

| Dipyridin-2-ylmethanone oxime |

| Carbon Monoxide |

Coordination Chemistry of 2,4,6 Trihydroxybenzaldehyde Oxime

Ligand Properties of Polyhydroxybenzaldehyde Oximes

Polyhydroxybenzaldehyde oximes, including 2,4,6-Trihydroxybenzaldehyde (B105460) oxime, are a class of organic compounds that exhibit notable properties as ligands in coordination chemistry. Their efficacy as chelating agents stems from the presence of multiple donor atoms, specifically the nitrogen and oxygen atoms of the oxime group (>C=N-OH) and the oxygen atoms of the phenolic hydroxyl (-OH) groups.

Oxime-based ligands are known for their versatility and can act as ambidentate ligands, capable of coordinating to a metal center through one or more donor sites. kuey.net The presence of the oxime functional group makes these molecules effective chelating agents. The nitrogen atom of the oxime group and, upon deprotonation, the oxygen atom can readily form coordinate bonds with metal ions.

The chelation capability is significantly enhanced in polyhydroxybenzaldehyde oximes due to the presence of phenolic hydroxyl groups on the aromatic ring. These phenolic groups, particularly when deprotonated to form phenolate (B1203915) ions, provide additional strong donor sites. The combination of the oxime group and the phenolic hydroxyl groups allows these ligands to be potent polydentate chelators, forming stable five- or six-membered chelate rings with metal ions. The multiple hydroxyl groups in 2,4,6-Trihydroxybenzaldehyde oxime can also influence the electronic properties and solubility of the resulting metal complexes. The stability of metal chelates formed with similar ligands has been observed to follow the Irving-Williams order: Co(II) < Ni(II) < Cu(II) > Zn(II). kuey.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with ligands derived from 2,4,6-Trihydroxybenzaldehyde involves the reaction of the ligand with various metal salts in a suitable solvent. asianpubs.orgasianpubs.org A novel imine vic-dioxime ligand, N'-hydroxy-2-(hydroxyimino)-N-(4-(2,4,6-trihydroxybenzylideneamino)naphthalen-1-yl)acetimidamide, was synthesized by reacting a derivative of 2,4,6-trihydroxybenzaldehyde with other precursors. asianpubs.orgasianpubs.org This ligand was then used to synthesize transition metal complexes. asianpubs.orgasianpubs.org

Transition Metal Complexes (e.g., Ni(II), Co(II), Cu(II), Pd(II))

Complexes of Ni(II), Co(II), and Cu(II) have been successfully synthesized using a vic-dioxime ligand that incorporates the 2,4,6-trihydroxybenzaldehyde moiety. asianpubs.orgasianpubs.org The synthesis typically involves refluxing the ligand with the corresponding metal acetate (B1210297) salt in an ethanol (B145695) solution. asianpubs.orgasianpubs.org While specific synthesis with this compound itself is not detailed in the provided results, the synthesis of related polyhydroxybenzaldehyde Schiff base complexes follows similar procedures. For instance, Cu(II), Ni(II), and Zn(II) complexes of a Schiff base derived from 2,4-dihydroxybenzaldehyde (B120756) were synthesized by reacting the ligand with metal salts in ethanol. sbmu.ac.ir Palladium(II) complexes with oxime-based ligands have also been widely studied, often resulting in square planar geometries. researchgate.netresearchgate.netrsc.org The synthesis of a Pd(II) complex with a phosphino-oxime ligand was achieved by reacting palladium(II) chloride with the ligand in a mixture of solvents. rsc.org

Stoichiometry and Geometry of Metal-Oxime Interactions

The stoichiometry of metal complexes with oxime-based ligands can vary. For the complexes formed with the N'-hydroxy-2-(hydroxyimino)-N-(4-(2,4,6-trihydroxybenzylideneamino)naphthalen-1-yl)acetimidamide ligand, the metal-to-ligand ratio was determined to be 1:2 for Ni(II), Co(II), and Cu(II). asianpubs.org In other related Schiff base complexes derived from dihydroxybenzaldehyde, a 1:1 metal-to-ligand (ML) composition has been observed. sbmu.ac.ir

The geometry of these complexes is influenced by the metal ion and the coordination environment provided by the ligand.

Ni(II) complexes with oxime-containing ligands often exhibit a square-planar geometry and are typically diamagnetic. sbmu.ac.irijcce.ac.ir For the complex with the 2,4,6-trihydroxybenzaldehyde derivative, a square-planar geometry was proposed. asianpubs.org

Co(II) complexes can adopt either octahedral or low-spin octahedral geometries. researchgate.netijcce.ac.ir An octahedral geometry was suggested for the cobalt complex with the ligand derived from 2,4,6-trihydroxybenzaldehyde. asianpubs.org

Cu(II) complexes frequently show distorted geometries due to the Jahn-Teller effect. ijcce.ac.ir Distorted octahedral, square-pyramidal, or square-planar geometries are common. asianpubs.orgsbmu.ac.ir The Cu(II) complex with the 2,4,6-trihydroxybenzaldehyde derivative was proposed to have a square-pyramidal geometry. asianpubs.org

Pd(II) complexes with oxime ligands typically form square-planar complexes. researchgate.netrsc.org

Table 1: Stoichiometry and Proposed Geometries of Transition Metal Complexes with a Ligand Derived from 2,4,6-Trihydroxybenzaldehyde

| Metal Ion | Metal:Ligand Ratio | Proposed Geometry | Reference |

|---|---|---|---|

| Ni(II) | 1:2 | Square-planar | asianpubs.org |

| Co(II) | 1:2 | Octahedral | asianpubs.org |

| Cu(II) | 1:2 | Square-pyramidal | asianpubs.org |

| Pd(II) | Not Specified | Square-planar (typical) | researchgate.netrsc.org |

Spectroscopic Analysis of Complex Formation and Ligand Binding Modes

Spectroscopic techniques are crucial for characterizing the formation and structure of metal complexes with this compound and its derivatives.

FT-IR Spectroscopy : Infrared spectroscopy confirms the coordination of the ligand to the metal ion. In the IR spectra of the metal complexes, the disappearance of the O-H band from the oxime group indicates its deprotonation and coordination to the metal ion. bingol.edu.tr A shift in the C=N (azomethine) stretching vibration to lower or higher frequencies upon complexation is indicative of the nitrogen atom's involvement in coordination. sbmu.ac.irresearchgate.net For the complexes with the ligand derived from 2,4,6-trihydroxybenzaldehyde, changes in the C=N and N-O stretching frequencies in the IR spectra confirmed the coordination through the nitrogen atoms of the oxime groups. asianpubs.org

UV-Visible Spectroscopy : Electronic spectra provide information about the geometry of the complexes. For instance, the UV-Vis spectrum of a Ni(II) complex with a related Schiff base showed bands around 512 and 684 nm, which are assigned to ¹A₁g → ²A₁g and ¹A₁g → ¹B₁g transitions, respectively, suggesting a square-planar geometry. sbmu.ac.ir A Cu(II) complex exhibited a broad d-d transition band centered at 625 nm, characteristic of a ²B₁g→ ²A₁g transition in a square-planar environment. sbmu.ac.ir For the Co(II) complex with the 2,4,6-trihydroxybenzaldehyde derivative, the electronic spectrum was consistent with an octahedral geometry. asianpubs.orgresearchgate.net

NMR Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and confirm its structure. asianpubs.org In the ¹H NMR spectrum of a vic-dioxime ligand, the protons of the hydroxyl groups of the oxime appear as singlets, which disappear upon the addition of D₂O. bingol.edu.tr For the ligand derived from 2,4,6-trihydroxybenzaldehyde, ¹H and ¹³C NMR spectra were used for its characterization. asianpubs.org

Mass Spectrometry : Mass spectrometry is employed to confirm the molecular weight of the synthesized ligand and its complexes. asianpubs.org

Table 2: Key Spectroscopic Data for a Ligand Derived from 2,4,6-Trihydroxybenzaldehyde and its Metal Complexes

| Technique | Observation | Inference | Reference |

|---|---|---|---|

| FT-IR | Shift in ν(C=N) and ν(N-O) bands | Coordination through oxime nitrogen and oxygen atoms | asianpubs.orgsbmu.ac.ir |

| UV-Vis | d-d transition bands | Determination of complex geometry (e.g., square-planar, octahedral) | asianpubs.orgsbmu.ac.irresearchgate.net |

| NMR (¹H, ¹³C) | Characteristic chemical shifts | Structural elucidation of the ligand | asianpubs.orgbingol.edu.tr |

| Mass Spec. | Molecular ion peak | Confirmation of molecular weight | asianpubs.org |

Electrochemical Properties and Redox Behavior of Metal Complexes

The electrochemical properties of metal complexes containing trihydroxybenzaldehyde oxime moieties are of interest due to the redox-active nature of both the ligand and the coordinated metal center.

Studies on trihydroxybenzaldoximes have shown that the catechol moiety can undergo oxidation. biorxiv.org Electrochemical measurements, such as cyclic voltammetry, have been used to investigate these redox processes. biorxiv.org It has been demonstrated that the oxime moiety can act as an electron acceptor. biorxiv.org The redox activity is influenced by the presence and position of the hydroxyl groups on the benzene (B151609) ring. biorxiv.org For some oxime inhibitors, a reduction peak at approximately -0.2 V was observed, which was linked to their inhibitory activity. biorxiv.org

The metal center in the complexes also contributes to the redox behavior. The electrochemical properties of related palladium(II) Schiff base complexes have been investigated. A monomeric Pd(II) compound derived from an oxime-based ligand exhibited a Pd(II)/Pd(I) reduction couple at -0.836 V versus Ag/AgCl in DMF solution. researchgate.net The redox potentials of diruthenium complexes with similar bridging ligands were also shown to be influenced by the substituents on the ligand. hc.edu This suggests that the this compound ligand can modulate the redox properties of the metal center it is coordinated to.

Theoretical and Computational Investigations

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to predicting the geometry and electronic nature of molecules like 2,4,6-Trihydroxybenzaldehyde (B105460) Oxime. Using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, researchers can optimize molecular structures to determine the most stable geometric parameters, including bond lengths and angles. tandfonline.comresearchgate.net

For analogous benzaldehyde (B42025) oximes, these calculations have been used to determine key structural and electronic properties. researchgate.net The energies of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in this analysis. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.net

Table 1: Representative Calculated Properties for Salicylaldoxime (B1680748) Derivatives

| Property | Description | Typical Method |

|---|---|---|

| Optimized Geometry | Predicts bond lengths and angles in the lowest energy state. | DFT (e.g., B3LYP/6-311++g(d,p)) researchgate.net |

| HOMO Energy | Energy of the highest occupied molecular orbital, related to electron-donating ability. | DFT researchgate.net |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. | DFT researchgate.net |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO, indicating chemical stability. | DFT researchgate.net |

| Atomic Charges | Distribution of electron density across the molecule. | Mulliken Population Analysis, NBO researchgate.net |

This table is illustrative, based on studies of similar salicylaldoxime compounds.

Conformational Landscape Exploration via Molecular Modeling

The presence of rotatable bonds in 2,4,6-Trihydroxybenzaldehyde Oxime, particularly the C-C bond between the phenyl ring and the oxime group and the C=N-O bonds, gives rise to various possible conformations. Benzaldehyde oximes can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the C=N double bond. wikipedia.orgyoutube.com

Molecular modeling techniques are employed to explore this conformational landscape. By scanning the potential energy surface (PES) through systematic rotation of dihedral angles, computational chemists can identify the most stable conformers. tandfonline.com For instance, studies on similar molecules like 4-methoxy-benzaldehyde oxime involved scanning dihedral angles from 0° to 180° to locate the minimum energy structures. tandfonline.com The relative energies of different conformers determine their population distribution at a given temperature.

Prediction of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating reaction pathways and identifying transition states, which are high-energy species that exist transiently between reactants and products. For benzaldehyde oximes, theoretical studies have investigated mechanisms such as photosensitized reactions that can lead to the formation of corresponding aldehydes and nitriles. nih.gov

These studies propose that the reaction can proceed through different pathways, including an electron transfer-proton transfer (ET-PT) sequence or a hydrogen atom transfer (HAT) mechanism. nih.gov The specific pathway is often influenced by the oxidation potential of the oxime. nih.gov Computational methods can map the energy profile of these reactions, calculating the activation energies required to overcome the transition states and thus predicting the most likely mechanism.

Analysis of Intermolecular Interactions and Hydrogen Bonding

The three hydroxyl (-OH) groups and the oxime (-C=N-OH) group in this compound make it a prime candidate for extensive hydrogen bonding. These interactions are crucial in determining the molecule's crystal packing and its behavior in solution.

Studies on the closely related 2,4-dihydroxybenzaldehyde (B120756) oxime have revealed complex hydrogen-bonding patterns. sscdt.org Typically, an intramolecular hydrogen bond forms between the ortho-hydroxyl group (at position 2) and the nitrogen atom of the oxime group (O—H···N). sscdt.org Furthermore, intermolecular hydrogen bonds involving the other hydroxyl groups and the oxime's oxygen atom can link molecules together, forming dimers, chains, or even complex three-dimensional networks. sscdt.orgnih.gov

Computational tools like Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) can quantify the strength and nature of these hydrogen bonds. rsc.org Hirshfeld surface analysis is another method used to visualize and characterize the various intermolecular interactions within a crystal. researchgate.net

Table 2: Common Hydrogen Bonding Patterns in Hydroxybenzaldehyde Oximes

| Bond Type | Description | Common Occurrence |

|---|---|---|

| Intramolecular O—H···N | Between the ortho-hydroxyl group and the oxime nitrogen. | Very common in salicylaldoxime derivatives. sscdt.org |

| Intermolecular O—H···O | Between the oxime hydroxyl and a hydroxyl group on an adjacent molecule. | Leads to the formation of dimers and chains. sscdt.org |

| Intermolecular O—H···O | Between a ring hydroxyl group and a hydroxyl on an adjacent molecule. | Contributes to sheet or network structures. sscdt.org |

Computational Studies of Ligand-Metal Ion Binding Energetics

The oxime and hydroxyl groups of this compound are excellent donor sites for coordinating with metal ions, allowing it to act as a chelating ligand. jacsdirectory.comresearchgate.net Computational methods are invaluable for predicting how this ligand will interact with different metal ions and for calculating the stability of the resulting metal complexes. nih.govescholarship.org

DFT calculations can be used to model the geometry of these complexes, predicting coordination numbers and bond lengths between the ligand and the metal center. jacsdirectory.comresearchgate.net Depending on the metal ion, various geometries such as square-planar, tetrahedral, or octahedral can be formed. jacsdirectory.comresearchgate.net Computational studies on 2,4-dihydroxybenzaldehyde oxime complexes with transition metals like Cu(II), Ni(II), and Zn(II) have explored these possibilities. sbmu.ac.irsbmu.ac.ir

Furthermore, molecular docking and other simulation techniques can predict the binding affinity of the ligand to a metal ion, often expressed as a binding energy. escholarship.orgjppres.com These calculations help in understanding the selectivity of the ligand for certain metals and are crucial in designing ligands for specific applications like metal extraction or catalysis. researchgate.net

Chemical Reactivity and Transformation Mechanisms of 2,4,6 Trihydroxybenzaldehyde Oxime

Oxidation Pathways of Polyhydroxybenzaldehyde Oximes

The presence of multiple hydroxyl groups on the aromatic ring makes polyhydroxybenzaldehyde oximes, including 2,4,6-trihydroxybenzaldehyde (B105460) oxime, particularly susceptible to oxidation. The catechol moiety within these structures can undergo oxidation, a process that is notably influenced by environmental conditions. For instance, under alkaline aerobic conditions, the catechol group is readily oxidized. organic-chemistry.orggoogle.com This reactivity is a key aspect of the molecule's role in certain biological and chemical systems.

The oxidation of phenolic compounds can proceed through various mechanisms, often involving the formation of radical intermediates. nih.gov For phenolic aldehydes, heterogeneous oxidation can be initiated by atmospheric oxidants like ozone and hydroxyl radicals. nih.govresearchgate.net The reaction typically involves the diffusion of the oxidant to the surface of the compound, followed by adsorption and chemical reaction. nih.gov This can lead to the formation of more highly oxygenated products, such as carboxylic acids, through the fragmentation of the aromatic ring. researchgate.net The reactivity is enhanced by the presence of electron-donating groups, such as methoxy (B1213986) groups, on the aromatic ring. researchgate.net

| Reactant | Oxidizing Agent/Condition | Key Products/Intermediates |

| Trihydroxybenzaldoxime (catechol moiety) | Alkaline aerobic conditions | Oxidized catechol form |

| Phenolic Aldehydes | Ozone (O₃), Hydroxyl Radicals (HO•) | Polyhydroxylated products, Carboxylic acids (from ring fragmentation) |

| Phenols | Photochemical oxidation | Quinoid oxidation products |

Reduction Reactions of the Oxime Moiety

The oxime functional group (C=N-OH) is readily reducible to an amine. The reduction of aldoximes, such as 2,4,6-trihydroxybenzaldehyde oxime, typically yields primary amines. fishersci.camdpi.com This transformation can be achieved using a variety of reducing agents.

Common methods for the reduction of oximes include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as platinum oxide (Adam's catalyst). nih.gov

Hydride Reagents: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective in converting oximes to primary amines. mdpi.com

Metal-based Reductions: Reagents like sodium metal or sodium amalgam can also be used to effect the reduction. fishersci.ca

Reaction conditions can be adjusted to influence the product distribution. For example, the addition of potassium hydroxide (B78521) during the reduction of aldoximes can favor the formation of primary amines over secondary amines. fishersci.ca The selective reduction of the C=N bond without cleaving the weaker N-O bond presents a significant challenge, though catalytic systems have been developed to achieve this, yielding valuable hydroxylamine (B1172632) derivatives. nih.gov

Mechanistic Studies of Redox Cycling Phenomena

Recent mechanistic studies have revealed that trihydroxybenzaldoximes can act as redox cycling inhibitors of enzymes such as 1-deoxy-D-xylulose-5-phosphate synthase (DXPS). organic-chemistry.orggoogle.comresearchgate.net This phenomenon is driven by the reversible oxidation and reduction of the molecule.

The proposed mechanism for this redox cycling involves the following key steps organic-chemistry.orggoogle.comnih.gov:

Oxidation: Under aerobic conditions, the catechol moiety of the trihydroxybenzaldoxime is oxidized. organic-chemistry.orggoogle.com

Electron Acceptance: The oxidized form of the oxime then acts as an electron acceptor. In the context of DXPS inhibition, it accepts electrons from a carbanion intermediate formed during the enzyme's catalytic cycle. organic-chemistry.orgresearchgate.net

Reduction: By accepting electrons, the oxime is reduced back to its catechol form. organic-chemistry.org

Re-oxidation: The reduced catechol can then be re-oxidized by molecular oxygen, completing the cycle and allowing it to potently inhibit the enzyme through a substrate-wasting mechanism. organic-chemistry.orgresearchgate.net

The inhibitory potency of these compounds is significantly higher in their oxidized state and is diminished under anaerobic (oxygen-restricted) conditions, supporting the redox cycling model. google.comresearchgate.net The catechol portion of the molecule attenuates the redox activity of the oxime moiety itself. google.comresearchgate.net

Reactions Involving the Hydroxyl Groups

The phenolic hydroxyl groups of this compound are reactive sites for various chemical modifications, most notably alkylation and acylation, which result in the formation of ethers and esters, respectively.

O-Alkylation: The hydroxyl groups can be converted to alkoxy groups through reaction with alkylating agents like alkyl halides or sulfates in the presence of a base. google.com The classical method involves using an alkali metal alkoxide, such as sodium methoxide, to deprotonate the hydroxyl group, followed by reaction with an organohalide. google.com Regioselectivity can be a challenge in polyhydroxylated compounds, but specific conditions can favor alkylation at a particular hydroxyl group. For instance, in 2,4-dihydroxybenzaldehydes, cesium bicarbonate has been shown to mediate regioselective alkylation at the 4-position. nih.gov

O-Acylation: Esterification of the phenolic hydroxyl groups can be achieved through reaction with acylating agents like acid chlorides or anhydrides. A photoinduced method for the specific acylation of phenolic hydroxyl groups has been developed, which proceeds through a radical pathway involving the cross-coupling of phenoxyl and acyl radicals. researchgate.netnih.gov This method offers specificity for phenolic hydroxyls over aliphatic ones. researchgate.net

These reactions are valuable for creating derivatives with modified properties, such as altered solubility, biological activity, or chemical reactivity. mdpi.com

| Reaction Type | Reagents | Functional Group Transformation |

| O-Alkylation | Alkyl halide, Base (e.g., NaOMe, CsHCO₃) | Phenolic Hydroxyl (-OH) → Alkoxy (-OR) |

| O-Acylation | Acylating agent (e.g., acid chloride), Catalyst | Phenolic Hydroxyl (-OH) → Ester (-OCOR) |

| Photoinduced Acylation | Aldehyde, Ir/Ni catalysts, Blue light | Phenolic Hydroxyl (-OH) → Ester (-OCOR) |

Photochemical and Thermal Degradation Pathways

Photochemical Degradation: Benzaldehyde (B42025) oximes are susceptible to degradation upon exposure to light. Photosensitized reactions can lead to the formation of both the corresponding aldehyde and nitrile. sigmaaldrich.com The mechanism is believed to proceed via radical intermediates. Two primary pathways are proposed:

Aldehyde Formation: This pathway involves an iminoxyl radical, which can be formed through an electron transfer-proton transfer (ET-PT) sequence or a hydrogen atom transfer (HAT) pathway, depending on the oxidation potential of the oxime. sigmaaldrich.com

Nitrile Formation: This pathway is thought to result from an intermediate iminoyl radical. sigmaaldrich.com

For oxime ethers, major photoreactions include E/Z isomerization and homolytic cleavage of the N–O bond. nii.ac.jp The photochemical cleavage of terminal oxime ether units can be utilized to trigger the depolymerization of certain polymers. nii.ac.jp

Thermal Degradation: Studies on benzaldehyde oxime have shown that it can undergo thermal decomposition at elevated temperatures. Thermal analysis indicates an initial decomposition temperature of around 381.86 K (108.71 °C). researchgate.net The decomposition is exothermic and can lead to a rapid increase in temperature and pressure, highlighting a potential thermal hazard. researchgate.net The thermal degradation of polymers incorporating p-hydroxybenzaldehyde oxime has been observed to occur in multiple stages, starting with the loss of water at lower temperatures, followed by bond rupture and volatilization of fragments at higher temperatures. utmb.edu For 2,4,6-trihydroxybenzaldehyde itself, decomposition is noted to occur around 195 °C. sigmaaldrich.com

Advanced Applications in Materials Science and Chemical Sensing

Supramolecular Assemblies and Liquid Crystalline Systems

The oxime functional group (—C=NOH) is a powerful mediator of intermolecular interactions, primarily through strong O—H···N hydrogen bonds. This often leads to the formation of well-defined supramolecular structures, such as dimers and catemers (chain-like structures). In many oxime-containing crystal structures, a common motif is the R2(6) dimer, where two molecules are linked by a pair of O—H···N hydrogen bonds. The presence of three additional hydroxyl groups on the benzene (B151609) ring of 2,4,6-Trihydroxybenzaldehyde (B105460) oxime significantly increases the potential for extensive hydrogen-bonding networks, leading to more complex and stable three-dimensional assemblies.

The self-assembly properties endowed by these multiple hydrogen bond donor and acceptor sites are fundamental to the design of liquid crystalline materials. While specific studies on the liquid crystalline behavior of 2,4,6-Trihydroxybenzaldehyde oxime are not prevalent, related structures have demonstrated mesomorphic properties. For instance, Schiff bases and azomethines derived from substituted hydroxybenzaldehydes are known to form liquid crystals. The rigid core of the 2,4,6-trihydroxyphenyl group combined with the oxime's ability to direct intermolecular organization suggests that its derivatives, particularly esters or ethers with long alkyl chains, could exhibit liquid crystalline phases. These materials are of interest for applications in displays, sensors, and optical devices.

Design and Development of Chemical Sensors

The electron-rich nature of the trihydroxyphenyl ring and the coordinating ability of the oxime group make this compound a promising candidate for the development of chemical sensors. The hydroxyl and oxime moieties can act as binding sites for various analytes, and this interaction can be transduced into a measurable optical or electrochemical signal.

Colorimetric Sensing Architectures

Colorimetric sensors offer a straightforward method for analyte detection through a visible color change. The phenolic hydroxyl groups in this compound can undergo a color change upon deprotonation in the presence of a base or upon coordination with certain metal ions. This change in color can be fine-tuned by the electronic properties of the molecule. The formation of a complex between the oxime and a metal ion can lead to a distinct color change, forming the basis of a colorimetric sensor for that specific ion. For example, the interaction of similar phenolic oximes with metal ions like Fe(III) or Cu(II) often results in intensely colored solutions.

| Analyte Type | Sensing Principle | Potential Observable Change |

| Metal Ions (e.g., Fe³⁺, Cu²⁺) | Coordination with hydroxyl and oxime groups | Formation of a colored complex (e.g., yellow to reddish-brown) |

| Anions (e.g., F⁻, CN⁻) | Hydrogen bonding interactions, deprotonation | Shift in absorption spectrum, leading to color change |

| pH | Deprotonation of phenolic hydroxyl groups | Color change from colorless/pale yellow to a more intense color |

Fluorescent Sensor Design Principles

Fluorescence-based sensors can offer higher sensitivity compared to their colorimetric counterparts. The 2,4,6-trihydroxyphenyl moiety, a derivative of phloroglucinol (B13840), can serve as a fluorophore. The fluorescence of the molecule can be modulated by its interaction with an analyte. Two common mechanisms for fluorescence sensing are Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT).

In a potential sensor based on this compound, the oxime group could act as a recognition site. Upon binding to a metal ion, for instance, the electron density of the molecule would be altered, affecting the ICT process and leading to a change in the fluorescence emission (a chelation-enhanced fluorescence effect). Alternatively, if a quencher is incorporated into the molecular design, the binding of an analyte could disrupt the quenching process, leading to a "turn-on" fluorescent response.

Selective Ion Recognition

The spatial arrangement of the hydroxyl and oxime groups in this compound can be exploited for selective ion recognition. The molecule can act as a chelating agent, where the oxygen and nitrogen atoms can coordinate to a metal ion, forming a stable complex. The selectivity for a particular ion is determined by factors such as the size of the ion, its charge density, and its preferred coordination geometry. The three hydroxyl groups, in addition to the oxime, provide a rich coordination environment. This could allow for the selective binding of certain metal ions that fit well into the "pocket" created by these functional groups. For instance, polymers prepared from the related 2,4-dihydroxybenzaldehyde (B120756) oxime have shown selectivity for UO₂²⁺ and Fe³⁺ ions. ias.ac.in

Role in Catalytic Systems (e.g., Metal-Oxime Catalysts)

Transition metal complexes of oxime-containing ligands are known to be effective catalysts in a variety of organic transformations. The oxime ligand can stabilize the metal center in different oxidation states and influence its reactivity. While direct catalytic applications of this compound complexes are not widely reported, studies on metal complexes of the analogous 2,4-dihydroxybenzaldehyde oxime (DHBO) provide valuable insights.

These complexes, with metals such as copper, nickel, and cobalt, have shown promise in catalytic oxidation and reduction reactions. jacsdirectory.comresearchgate.net The metal-oxime complex can facilitate the transfer of electrons in redox processes. For example, copper complexes of DHBO are noted for their ability to adopt different geometries and oxidation states, which is crucial for their catalytic activity in oxidation reactions. jacsdirectory.com The additional hydroxyl group in the 2,4,6-trihydroxy variant could further modulate the electronic properties of the metal center, potentially enhancing catalytic activity or altering selectivity.

The general structure of a bidentate metal-oxime complex is depicted below, where 'M' represents a metal ion. In the case of this compound, the coordination could involve the oxime nitrogen and one of the ortho-hydroxyl oxygens.

| Metal Ion | Potential Coordination Geometry | Potential Catalytic Application |

| Cu(II) | Square planar or tetrahedral | Oxidation of alcohols, phenols |

| Ni(II) | Square planar or octahedral | C-C coupling reactions, hydrogenation |

| Co(II) | Tetrahedral or octahedral | Oxidation, reduction reactions |

| Fe(III) | Octahedral | Oxidation of organic substrates |

The rich coordination chemistry and the electronic properties derived from the trihydroxy-substituted benzene ring make this compound a promising building block for the development of advanced materials, highly selective chemical sensors, and efficient catalytic systems. Further research into the synthesis and characterization of this compound and its derivatives is warranted to fully explore its potential.

Future Directions and Emerging Research Avenues for 2,4,6 Trihydroxybenzaldehyde Oxime Research

Exploration of Novel Synthetic Methodologies

The classical synthesis of 2,4,6-trihydroxybenzaldehyde (B105460) oxime involves the reaction of 2,4,6-trihydroxybenzaldehyde with hydroxylamine (B1172632). While effective, future research could focus on developing more efficient, sustainable, and versatile synthetic strategies.

Key areas for exploration include:

Advanced Catalysis: Investigating novel catalysts to improve reaction times, yields, and selectivity under milder conditions. This could involve exploring enzyme-mimicking catalysts or metal-organic frameworks (MOFs) that can facilitate the oximation reaction.

Flow Chemistry: Implementing continuous flow synthesis processes could offer superior control over reaction parameters, leading to higher purity, improved safety, and easier scalability compared to traditional batch methods.

Microwave-Assisted Synthesis: The use of microwave irradiation can often dramatically reduce reaction times from hours to minutes, offering a greener and more efficient alternative to conventional heating.

Derivatization Strategies: Research into novel derivatization of the oxime or its hydroxyl groups is a promising avenue. For instance, the general procedure for synthesizing (E)-benzaldehyde O-benzyl oximes from corresponding hydroxybenzaldehydes can be adapted and optimized for the 2,4,6-trihydroxy scaffold to create libraries of new compounds. mdpi.comresearchgate.net

Precursor Synthesis: The development of new synthetic routes for the precursor, 2,4,6-trihydroxybenzaldehyde, is also critical. google.com For example, a patented method for its isomer, 2,3,4-trihydroxybenzaldehyde (B138039), starts from pyrogallol (B1678534) and involves a three-step process of phenolic hydroxyl protection, formylation, and deprotection, suggesting that innovative protection group strategies could be applied to synthesize the 2,4,6-isomer and its derivatives. google.com

A comparative table of potential synthetic approaches is presented below.

| Methodology | Potential Advantages | Research Focus |

| Advanced Catalysis | Higher efficiency, lower energy consumption, improved selectivity. | Development of novel organocatalysts, biocatalysts, or nanocatalysts. |

| Flow Chemistry | Enhanced safety, scalability, purity, and process control. | Optimization of reactor design, solvent systems, and reaction kinetics. |

| Microwave-Assisted | Rapid reaction rates, potential for solvent-free conditions. | Screening of reaction conditions and exploration of synergistic catalytic effects. |

| Novel Derivatization | Access to new chemical space and tailored functionalities. | Synthesis of O-alkylated, O-arylated, or esterified oxime derivatives. |

Development of Advanced Characterization Techniques

A deep understanding of the structure, dynamics, and physicochemical properties of 2,4,6-trihydroxybenzaldehyde oxime is essential for its future application. While standard techniques like 1H and 13C NMR are foundational, emerging research will benefit from the application of more advanced analytical methods. mdpi.com

Future characterization efforts should include:

Advanced NMR Spectroscopy: The use of isotopic labeling, such as with ¹⁵N, allows for sophisticated NMR experiments like the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy. nih.govbiorxiv.org This technique has proven invaluable for tracking the chemical transformations of the oxime nitrogen, for instance, in monitoring its reduction when reacting with biological cofactors. nih.govbiorxiv.org Leveraging long-range ¹H-¹⁵N HSQC can provide detailed insights into the electronic environment and reactivity of the oxime moiety. researchgate.net

Electrochemical Analysis: Techniques like cyclic voltammetry are crucial for probing the redox behavior of the molecule. nih.govbiorxiv.org Studies on related trihydroxybenzaldoximes have shown that the number and position of hydroxyl groups significantly influence the compound's reduction potential. nih.govbiorxiv.org Systematic electrochemical studies of this compound could elucidate its electron-transfer properties, which is vital for applications in sensors or redox-active materials.

High-Resolution Mass Spectrometry: Advanced mass spectrometry techniques, such as ESI-MS/MS, can be used to characterize reaction intermediates and degradation products, providing a more complete picture of the compound's reactivity and stability under various conditions. acs.org

Chromatographic Purity Determination: The use of reversed-phase high-performance liquid chromatography (RP-HPLC) is essential for ensuring the purity of synthesized inhibitors, a critical factor for accurate activity assessment. nih.gov

Table of Advanced Characterization Techniques

| Technique | Information Gained | Specific Application Example | Reference |

|---|---|---|---|

| ¹H-¹⁵N HSQC NMR | Direct observation of the oxime nitrogen's chemical environment and reactivity. | Tracking the reduction of an isotopically labeled oxime during a reaction cascade. | nih.govbiorxiv.org |

| Cyclic Voltammetry | Determination of redox potentials and electron transfer kinetics. | Investigating how the trihydroxy substitution pattern modulates redox activity. | nih.govbiorxiv.org |

| UPLC-DAD-ESI-MSⁿ | Identification of complex reaction products and intermediates. | Characterizing degradation products of related phenolic compounds. | sigmaaldrich.com |

| RP-HPLC | Quantification of compound purity. | Ensuring the purity of synthesized compounds prior to biological assays. | nih.gov |

Integration into Next-Generation Functional Materials

The unique structure of this compound, featuring a reactive oxime group and a phloroglucinol (B13840) core rich in hydroxyl groups, makes it an attractive building block for advanced functional materials.

Future research directions include:

Self-Healing Hydrogels: The polyphenolic nature of the compound is ideal for forming crosslinked networks. For example, the related compound 2,3,4-trihydroxybenzaldehyde can form dynamic, reversible crosslinks with iron (Fe³⁺) ions to create self-healing hydrogels. nih.gov The 2,4,6-isomer, with its catechol-like arrangement of hydroxyls, could be explored for similar capabilities, leading to materials with applications in soft robotics, drug delivery, and tissue engineering.

Metal-Organic Frameworks (MOFs): The multiple coordination sites (hydroxyl and oxime groups) could be utilized to design novel MOFs. These porous materials could be tailored for applications in gas storage, separation, or catalysis, with the specific properties being tuned by the choice of metal ion and synthesis conditions.

Sensors and Scavengers: The electron-rich phenolic ring and the nucleophilic oxime group suggest potential for use in chemical sensors. The compound could undergo a colorimetric or fluorescent change upon binding to specific metal ions or organic analytes. Furthermore, the precursor aldehyde is a known reactant in the synthesis of potent α-nucleophiles used for the hydrolysis of organophosphorus nerve agents, indicating that the oxime derivative could be incorporated into materials designed for detoxification and decontamination. sigmaaldrich.com

Multidisciplinary Research Opportunities in Non-Biological Chemical Systems

Beyond its biological relevance, this compound presents opportunities for fundamental research in several non-biological chemical systems, fostering collaboration between different scientific disciplines.

Redox Chemistry and Catalysis: Studies on isomers have revealed that trihydroxybenzaldoximes can act as redox-cycling compounds. nih.govbiorxiv.orgresearchgate.net Under aerobic conditions, they can be oxidized and subsequently participate in electron transfer cascades. nih.govresearchgate.net This redox activity, modulated by the catechol-like structure, could be harnessed in catalytic cycles for synthetic organic chemistry or in electrocatalytic systems.

Supramolecular Chemistry: The ability of the hydroxyl groups to engage in extensive hydrogen bonding and coordinate with metal ions makes this molecule a prime candidate for studies in supramolecular assembly. nih.gov Research could focus on its ability to form well-defined supramolecular polymers, liquid crystals, or host-guest complexes with unique photophysical or electronic properties.

Complex Chemical Equilibria: Related phenolic compounds, such as synthetic furanoflavylium salts, are known to exist in a complex, pH-dependent multistate of chemical species involving flavylium (B80283) cations and chalcone (B49325) isomers. acs.org The this compound scaffold could be used to design and study similar intricate chemical systems, providing fundamental insights into reaction kinetics and thermodynamics. This research could be relevant to the development of molecular switches and responsive chemical systems.

Q & A

Q. What are the established synthetic methodologies for preparing 2,4,6-trihydroxybenzaldehyde oxime derivatives?

this compound derivatives are synthesized via condensation reactions between 2,4,6-trihydroxybenzaldehyde and alkoxyammonium hydrochlorides. A common approach involves reacting the aldehyde with hydroxylamine derivatives (e.g., dialkoxyammonium linkers) in the presence of sodium acetate as a buffer. For example, symmetrical oximes can be generated by reacting two equivalents of the aldehyde with one equivalent of a dialkoxyammonium linker, followed by purification via trituration with hexane . Alternative routes include coupling with carbohydrazide, though this method may face challenges due to oxidation of the trihydroxy scaffold .

Q. How can researchers structurally characterize this compound derivatives?

Key techniques include:

- NMR Spectroscopy : H and C NMR in deuterated solvents (e.g., DMSO-d) to confirm oxime formation (e.g., imine proton signals at δ 8–10 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weights (e.g., exact mass of 154.0343 for the parent aldehyde) .

- Melting Point Analysis : Decomposition observed near 195°C for the aldehyde precursor .

Q. What preliminary biological activities have been reported for 2,4,6-trihydroxybenzaldehyde and its oximes?

- Anti-Obesity : Inhibits adipocyte differentiation in 3T3-L1 cells and reduces fat accumulation in high-fat diet (HFD)-induced obese C57BL/6 mice at doses of 10–50 mg/kg/day .

- Anti-Cancer : Suppresses NF-κB signaling, a pathway linked to tumor proliferation, via oral administration .

- Antimicrobial : Oxime derivatives show selective activity against Staphylococcus epidermidis, though structural modifications are critical for efficacy .

Advanced Research Questions

Q. What is the mechanistic basis for this compound derivatives as inhibitors of E. coli DXP synthase?

Symmetrical oximes (e.g., compound 5 ) act as competitive inhibitors of DXP synthase with respect to D-glyceraldehyde 3-phosphate (D-GAP), exhibiting values as low as 1.0 µM. Inhibition is uncompetitive against pyruvate, suggesting binding to the LThDP-enzyme intermediate. Spectrophotometric assays (monitoring NADPH consumption at 340 nm) are used to quantify inhibition .

Q. How can researchers address synthetic challenges in preparing trihydroxybenzaldehyde-derived oximes?

Oxidation of the trihydroxy scaffold during synthesis can lead to side products. Mitigation strategies include:

Q. What experimental models are suitable for evaluating anti-obesity efficacy in vivo?

Q. How do structural modifications of oxime derivatives influence bioactivity?

- Linker Length : Oximes with 2- or 3-carbon linkers exhibit enhanced DXP synthase inhibition compared to longer chains .

- Substitution Patterns : Hydroxy groups at positions 2,4,6 are critical for NF-κB inhibition, while methoxy substitutions reduce potency .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.